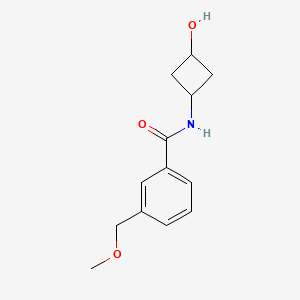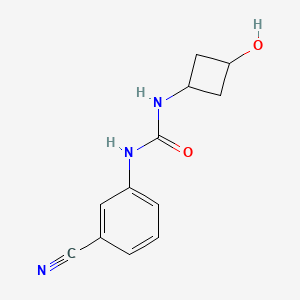![molecular formula C15H20FNO3 B7582361 2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)
2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique properties and has been studied extensively to understand its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, the compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, the compound has been found to have potential applications in various fields, including the treatment of inflammatory bowel disease and cancer. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide. One potential direction is to study the compound's potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to better understand the compound's mechanism of action and to develop more effective treatments for cancer. Finally, future research could focus on improving the compound's solubility in water, which could make it easier to work with in laboratory settings.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide involves the reaction of 3-fluorophenol with 3-bromocyclobutanone in the presence of a base to yield 3-(3-fluorophenoxy)cyclobutanone. The intermediate is then reacted with methylamine and benzyl chloride to produce the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with ease.
Applications De Recherche Scientifique
2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide has been studied extensively for its potential applications in various fields. The compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease. Additionally, the compound has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-10(20-14-5-3-4-12(16)8-14)15(19)17(2)9-11-6-13(18)7-11/h3-5,8,10-11,13,18H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITQZFWFXZONJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CC(C1)O)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)
![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)